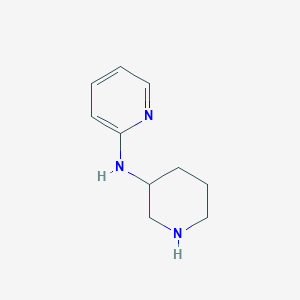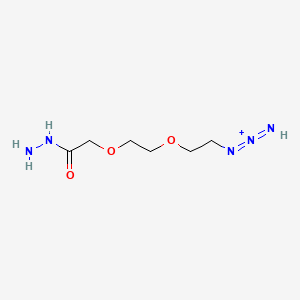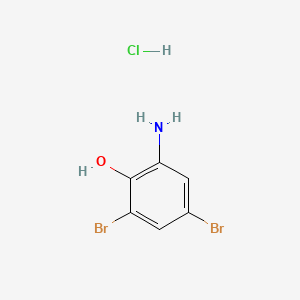
N-(piperidin-3-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(piperidin-3-yl)pyridin-2-amine is a compound that features a piperidine ring attached to a pyridine ring via an amine linkage. Piperidine is a six-membered heterocyclic amine, while pyridine is a six-membered aromatic heterocycle. Compounds containing these structures are significant in medicinal chemistry due to their biological activities and roles as building blocks in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(piperidin-3-yl)pyridin-2-amine involves the condensation of 2-aminopyridine with a piperidine derivative. This reaction typically occurs under mild conditions and can be catalyzed by various agents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) . Another approach involves the reductive amination of pyridine derivatives with piperidine, using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. Reductive amination is favored due to its efficiency and high yield. The process involves the reaction of pyridine derivatives with piperidine under hydrogenation conditions, typically using palladium or platinum catalysts .
Análisis De Reacciones Químicas
Types of Reactions
N-(piperidin-3-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of metal catalysts, converting the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with palladium or platinum catalysts.
Substitution: Various nucleophiles such as halides, thiols, and amines under basic or acidic conditions
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Saturated amines and other reduced products.
Substitution: Substituted amines and other nucleophilic substitution products
Aplicaciones Científicas De Investigación
N-(piperidin-3-yl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas, including neurodegenerative diseases and psychiatric disorders.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-(piperidin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
N-(piperidin-3-yl)pyridin-2-amine is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This structural motif allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in drug discovery and other scientific research .
Propiedades
Fórmula molecular |
C10H15N3 |
|---|---|
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
N-piperidin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H15N3/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2,(H,12,13) |
Clave InChI |
GNZUTBCKPILFOD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14050118.png)









![Indolo[2,3-b]indole, 5,6-dihydro-](/img/structure/B14050204.png)

![4-Methoxy-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14050219.png)
